![molecular formula C18H14ClN B11840795 Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- CAS No. 144412-60-2](/img/structure/B11840795.png)
Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The compound features a chloro-substituted aniline group and a methylnaphthalene moiety connected through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline typically involves the condensation reaction between 4-chloroaniline and 8-methyl-2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can be used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medical research, compounds similar to (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline are often investigated for their potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A simpler aniline derivative with a chloro substituent.
8-Methyl-2-naphthaldehyde: A naphthalene derivative with a methyl group and an aldehyde group.
N-Methyl-N-phenylformamide: An imine compound with a similar structure.
Uniqueness
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline is unique due to the combination of its chloro-substituted aniline and methylnaphthalene moieties. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
144412-60-2 |
|---|---|
Fórmula molecular |
C18H14ClN |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(8-methylnaphthalen-2-yl)methanimine |
InChI |
InChI=1S/C18H14ClN/c1-13-3-2-4-15-6-5-14(11-18(13)15)12-20-17-9-7-16(19)8-10-17/h2-12H,1H3 |
Clave InChI |
PJYINZQYFXFNPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=CC=C1)C=NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


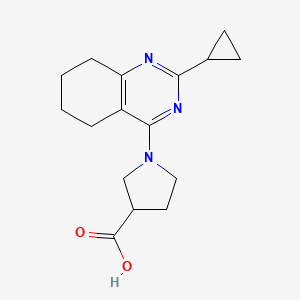
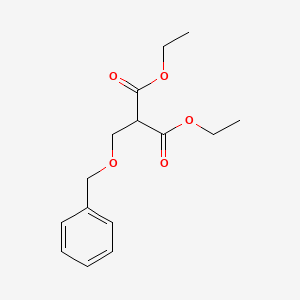


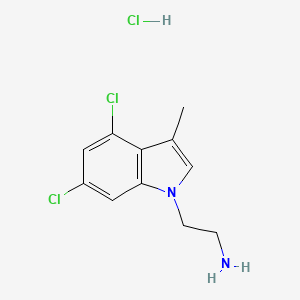
![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)



![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)
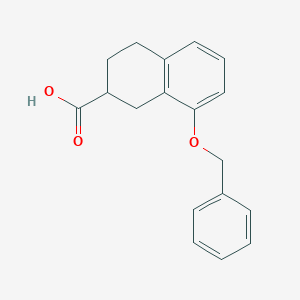
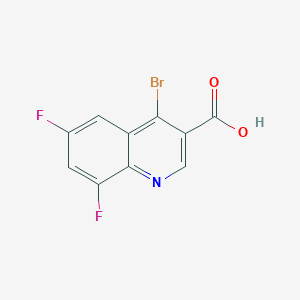
![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)
